Methyl 5-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)-2-chlorobenzoate
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Overview
Description
Methyl 2-chloro-5-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a chlorinated aromatic ring, and a piperidine amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of a benzoate ester, followed by the introduction of the piperidine amide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
Methyl 2-chloro-5-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(dimethylamino)sulfonylbenzoate
- Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate
Uniqueness
Methyl 2-chloro-5-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C21H23ClN2O5S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 5-[(1-benzylsulfonylpiperidine-3-carbonyl)amino]-2-chlorobenzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)18-12-17(9-10-19(18)22)23-20(25)16-8-5-11-24(13-16)30(27,28)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,23,25) |
InChI Key |
YODQXNFPXBCORN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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